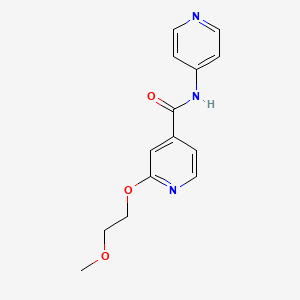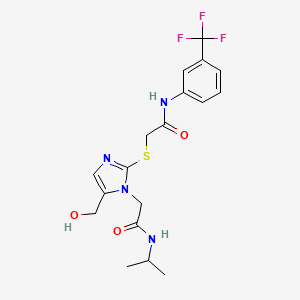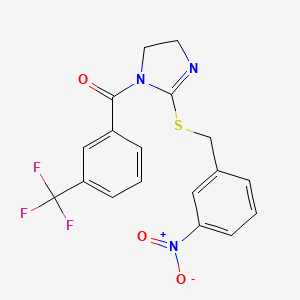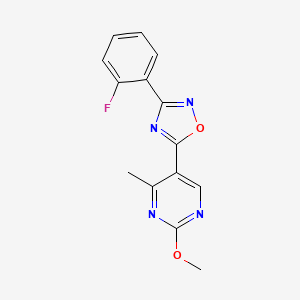![molecular formula C19H30N2O3S B2510373 N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-2-propylpentanamide CAS No. 922087-31-8](/img/structure/B2510373.png)
N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide is a complex organic compound that features a tetrahydroisoquinoline moiety
Applications De Recherche Scientifique
2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
1,2,3,4-tetrahydroisoquinoline derivatives are known to have broad applications in asymmetric catalysis as chiral scaffolds .
Result of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product . One common approach involves the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while reduction can produce more saturated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various alkaloids and bioactive molecules.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
N-acyl-1-cyano tetrahydroisoquinoline: Synthesized via a one-pot photoredox and Reissert-type reaction.
Uniqueness
2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide is unique due to its specific structural features, including the sulfonyl group and the propyl and pentanamide substituents
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-3-7-17(8-4-2)19(22)20-12-14-25(23,24)21-13-11-16-9-5-6-10-18(16)15-21/h5-6,9-10,17H,3-4,7-8,11-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKCPUIJCNNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)

![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)

![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)
![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/new.no-structure.jpg)
![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)


![7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2510313.png)
